molecular formula C6H4ClN3O B12960120 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one CAS No. 1352396-73-6

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B12960120
CAS No.: 1352396-73-6
M. Wt: 169.57 g/mol
InChI Key: SNJCHTKFGPYKOH-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a keto group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate can yield the desired pyrazolopyridine structure . The reaction typically requires heating and the presence of a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Uniqueness

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications .

Properties

CAS No.

1352396-73-6

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C6H4ClN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11)

InChI Key

SNJCHTKFGPYKOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)Cl

Origin of Product

United States

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